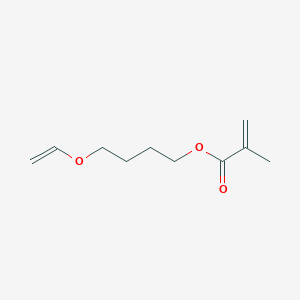
4-(Vinyloxy)butyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Vinyloxy)butyl methacrylate is an organic compound with the molecular formula C10H16O3. It is a versatile monomer used in various polymerization processes due to its unique structure, which combines a vinyl ether group and a methacrylate group. This dual functionality allows it to participate in both free-radical and cationic polymerization reactions, making it valuable in the production of advanced polymeric materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Vinyloxy)butyl methacrylate typically involves the reaction of 4-hydroxybutyl methacrylate with acetylene in the presence of a base, such as potassium hydroxide, to form the vinyl ether linkage. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(Vinyloxy)butyl methacrylate undergoes various chemical reactions, including:
Free-Radical Polymerization: Initiated by free radicals, this reaction forms polymers with high molecular weights.
Cationic Polymerization: Initiated by cationic species, this reaction is useful for creating polymers with unique properties.
Common Reagents and Conditions:
Free-Radical Polymerization: Typically uses initiators like azobisisobutyronitrile (AIBN) and is carried out in solvents like 1,4-dioxane at elevated temperatures.
Cationic Polymerization: Uses cationic initiators such as boron trifluoride etherate and is conducted under anhydrous conditions to prevent hydrolysis.
Major Products: The primary products of these reactions are high-performance polymers used in coatings, adhesives, and advanced composites .
Scientific Research Applications
4-(Vinyloxy)butyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Industry: Utilized in the production of UV-curable coatings, adhesives, and 3D printing resins.
Mechanism of Action
The mechanism of action of 4-(Vinyloxy)butyl methacrylate involves its ability to undergo polymerization reactions. The vinyl ether group participates in cationic polymerization, while the methacrylate group undergoes free-radical polymerization. This dual reactivity allows for the formation of complex polymer networks with enhanced mechanical and chemical properties .
Comparison with Similar Compounds
Butyl methacrylate: Similar in structure but lacks the vinyl ether group, limiting its reactivity to free-radical polymerization.
Methyl methacrylate: Another methacrylate monomer, but with a simpler structure and different polymerization characteristics.
Uniqueness: 4-(Vinyloxy)butyl methacrylate’s unique combination of vinyl ether and methacrylate groups allows it to participate in both free-radical and cationic polymerization, making it more versatile than its counterparts .
Properties
CAS No. |
82386-37-6 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
4-ethenoxybutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-12-7-5-6-8-13-10(11)9(2)3/h4H,1-2,5-8H2,3H3 |
InChI Key |
ZEUGUMVMFBIRJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


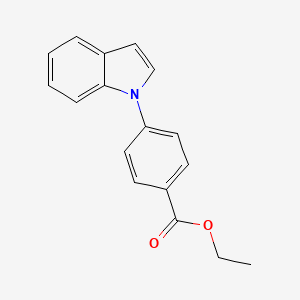

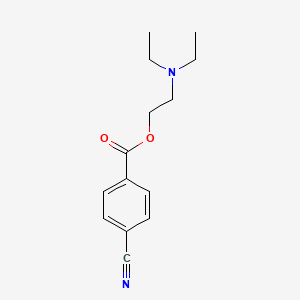
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)

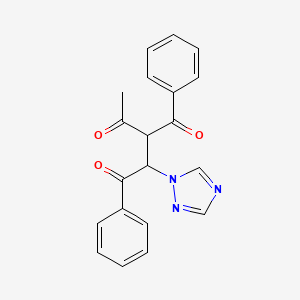


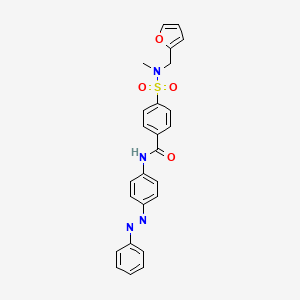
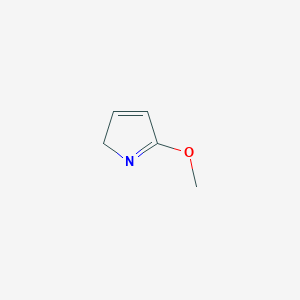
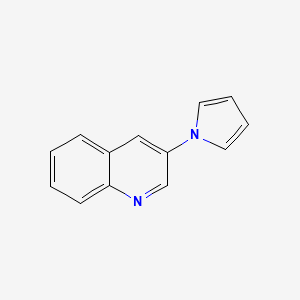
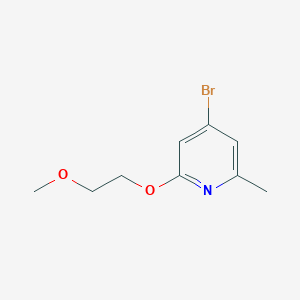
![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)

